molecular formula C16H15N3O2 B4708506 ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate

Cat. No. B4708506
M. Wt: 281.31 g/mol
InChI Key: UCUOKUHJXWKHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate, also known as EBB, is a benzotriazole-based UV absorber that is used in a variety of applications. It is commonly used in the production of plastics, coatings, and other materials that are exposed to UV radiation.

Mechanism of Action

The mechanism of action of ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate involves the absorption of UV radiation. When this compound is exposed to UV radiation, it absorbs the energy and converts it into heat. This prevents the UV radiation from damaging the material that this compound is protecting.
Biochemical and Physiological Effects:
This compound has been shown to have no significant biochemical or physiological effects in scientific research. It is considered to be safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate in laboratory experiments is that it is a highly effective UV absorber. This makes it an ideal choice for studies that involve the effects of UV radiation on biological systems. However, one limitation of using this compound is that it can be expensive and difficult to obtain.

Future Directions

There are several future directions for research involving ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate. One area of research could be the development of new, more efficient UV absorbers. Another area of research could be the study of the effects of this compound on different types of biological systems. Additionally, research could be conducted on the potential use of this compound in new applications, such as in the production of solar cells.

Scientific Research Applications

Ethyl 3-(1H-1,2,3-benzotriazol-1-ylmethyl)benzoate is commonly used in scientific research as a UV absorber. It is used in a variety of applications, including the study of the effects of UV radiation on biological systems. This compound is also used in the production of materials that are exposed to UV radiation, such as plastics and coatings.

properties

IUPAC Name

ethyl 3-(benzotriazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)13-7-5-6-12(10-13)11-19-15-9-4-3-8-14(15)17-18-19/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUOKUHJXWKHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.